Famitinib
Overview
Description
Famitinib is a tyrosine kinase receptor inhibitor developed by Jiangsu Hengrui for the treatment of various cancers . It is a small molecule drug that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Preparation Methods
The synthesis of famitinib involves multiple steps, starting with the preparation of the core pyrrolopyridine structure. The synthetic route typically includes the following steps:
Formation of the pyrrolopyridine core: This involves the cyclization of appropriate precursors under specific conditions.
Functionalization: Introduction of functional groups such as fluorine and methyl groups to the core structure.
Final assembly: Coupling of the functionalized core with other molecular fragments to form the final compound.
Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Famitinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly involving halogens, can be used to introduce or replace functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Famitinib has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of tyrosine kinase inhibitors.
Biology: Investigated for its effects on cellular signaling pathways and its ability to inhibit cell proliferation.
Medicine: Primarily researched for its potential in treating cancers such as colorectal cancer, renal cell carcinoma, and triple-negative breast cancer
Industry: Utilized in the development of new therapeutic agents and in drug discovery research.
Mechanism of Action
Famitinib exerts its effects by inhibiting multiple receptor tyrosine kinases, which are involved in the regulation of various cellular processes such as proliferation, differentiation, and angiogenesis. By blocking these receptors, this compound disrupts the signaling pathways that promote tumor growth and survival . The primary molecular targets of this compound include vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and stem cell factor receptors .
Comparison with Similar Compounds
Famitinib is similar to other tyrosine kinase inhibitors such as sunitinib, sorafenib, and pazopanib. this compound is unique in its ability to target a broader range of receptor tyrosine kinases, making it potentially more effective in treating certain types of cancers . The following are some similar compounds:
Sunitinib: Targets vascular endothelial growth factor receptors and platelet-derived growth factor receptors.
Sorafenib: Inhibits multiple kinases involved in tumor cell proliferation and angiogenesis.
Pazopanib: Targets vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors.
This compound’s broader target profile and its effectiveness in combination therapies highlight its potential advantages over these similar compounds .
Properties
IUPAC Name |
5-[2-(diethylamino)ethyl]-2-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O2/c1-4-27(5-2)10-11-28-9-8-19-21(23(28)30)14(3)20(25-19)13-17-16-12-15(24)6-7-18(16)26-22(17)29/h6-7,12-13,25H,4-5,8-11H2,1-3H3,(H,26,29)/b17-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEYKDOLBLYGRB-LGMDPLHJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)C=C3C4=C(C=CC(=C4)F)NC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1CCC2=C(C1=O)C(=C(N2)/C=C\3/C4=C(C=CC(=C4)F)NC3=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945380-27-8, 1044040-56-3 | |
Record name | Famitinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945380278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famitinib, (Z) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044040563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Famitinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11741 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FAMITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/768FW21J3L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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